

potential carcinogenicity of chloromethyl arenes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chloromethyl naphthalene*

Cat. No.: *B13835134*

[Get Quote](#)

An In-depth Technical Guide to the Potential Carcinogenicity of Chloromethyl Arenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl arenes represent a class of reactive organic compounds with significant utility in chemical synthesis, yet they harbor considerable toxicological concerns, primarily related to their carcinogenic potential. This guide provides a detailed examination of the mechanistic underpinnings of their carcinogenicity, focusing on their role as direct-acting alkylating agents. We will explore the structure-activity relationships that govern their reactivity, review the extensive body of experimental and epidemiological evidence, and present standardized protocols for assessing their carcinogenic risk. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering the technical accuracy and field-proven insights necessary for safe handling, risk assessment, and the development of safer alternatives.

Introduction and Regulatory Landscape

Chloromethyl arenes are aromatic hydrocarbons in which a chloromethyl group (-CH₂Cl) is attached to the aromatic ring. This functional group imparts a high degree of chemical reactivity, making them valuable intermediates in the synthesis of a wide range of products, including dyes, plasticizers, pharmaceuticals, and ion-exchange resins.^{[1][2]} A prime example is benzyl chloride, a foundational building block in organic chemistry.^[2] However, the same reactivity that makes these compounds synthetically useful is also the source of their biological hazard.

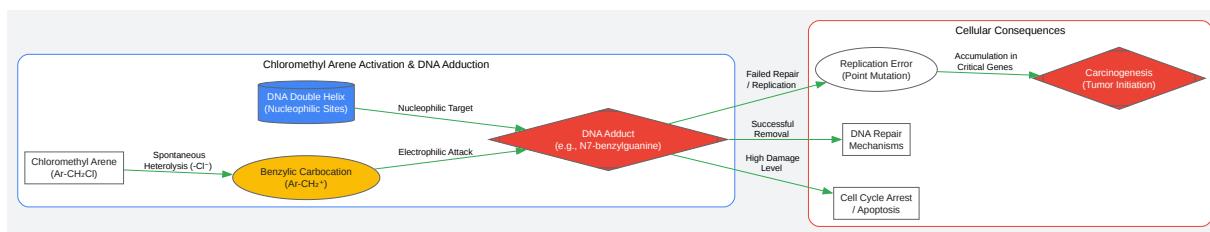
The potential for chloromethyl arenes to cause cancer has been recognized for decades, leading to their classification as carcinogens by major international and national health agencies. The inherent reactivity of the chloromethyl group allows these molecules to act as potent, direct-acting electrophiles, capable of covalently modifying biological macromolecules without the need for metabolic activation.[3][4]

A particularly hazardous compound in this class is bis(chloromethyl) ether (BCME), which can form spontaneously from formaldehyde and hydrogen chloride and is a known impurity in technical-grade chloromethyl methyl ether (CMME).[5][6] BCME is recognized as a potent human and animal carcinogen, strongly associated with an increased risk of lung cancer, particularly small-cell carcinoma, in occupationally exposed workers.[7][8][9]

Carcinogenicity Classifications

The classification of these agents by regulatory bodies underscores the level of concern. These classifications are based on a comprehensive evaluation of human, animal, and mechanistic data.

Compound/Exposure Scenario	International Agency for Research on Cancer (IARC)	U.S. Environmental Protection Agency (EPA)	U.S. National Toxicology Program (NTP)
Bis(chloromethyl)ether (BCME)	Group 1 (Carcinogenic to humans) ^[7]	Human Carcinogen ^[8]	Known to be a human carcinogen
α-Chlorinated Toluenes (e.g., Benzyl Chloride, Benzal Chloride, Benzotrichloride) & Benzoyl Chloride (Combined Exposure)	Group 2A (Probably carcinogenic to humans) ^[10]	-	-
Benzyl Chloride (alone)	Group 3 (Not classifiable as to its carcinogenicity to humans) ^[11]	Group B2 (Probable human carcinogen) ^[12]	Not assessed ^[10]
Benzotrichloride	Group 2A (Probably carcinogenic to humans) ^[11]	-	Reasonably anticipated to be a human carcinogen


The Core Mechanism: DNA Alkylation and Adduct Formation

The carcinogenicity of chloromethyl arenes is fundamentally rooted in their ability to act as DNA-reactive (genotoxic) agents.^[4] Unlike many carcinogens that require metabolic activation to become electrophilic, chloromethyl arenes are direct-acting alkylating agents.^[13] The carbon-chlorine bond in the benzylic position is labile, facilitating the formation of a stabilized carbocation that readily attacks nucleophilic sites on biological macromolecules, most critically, DNA.^[3]

The key steps in this process are:

- Formation of an Electrophile: The chloromethyl group undergoes heterolytic cleavage of the C-Cl bond, forming a resonance-stabilized benzylic carbocation. This reaction is the rate-determining step for its interaction with nucleophiles.
- Nucleophilic Attack by DNA: The electron-rich nitrogen and oxygen atoms in DNA bases act as nucleophiles, attacking the electrophilic carbocation.
- Formation of Covalent DNA Adducts: This attack results in the formation of a stable, covalent bond between the arene molecule and the DNA base, creating a DNA adduct.[6][14]

The most common sites for alkylation on DNA are the N7 position of guanine and the N3 position of adenine, which are highly nucleophilic and sterically accessible within the major groove of the DNA helix.[14] Alkylation can also occur at other sites, such as the O6 position of guanine, which is particularly mutagenic as it can lead to mispairing during DNA replication (e.g., pairing with thymine instead of cytosine), resulting in G:C to A:T transition mutations.[6] The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, is a primary initiating event in chemical carcinogenesis.[14]

[Click to download full resolution via product page](#)

Diagram: Mechanism of Carcinogenesis by Chloromethyl Arenes.

Structure-Activity Relationships (SAR)

The carcinogenic potency of chloromethyl arenes is not uniform across the class; it is heavily influenced by their chemical structure.[\[15\]](#) The primary factor governing their reactivity is the stability of the benzylic carbocation intermediate.

- **Electronic Effects:** Electron-donating groups on the aromatic ring can further stabilize the carbocation, increasing the rate of its formation and enhancing the compound's alkylating ability and carcinogenic potential.
- **Steric Effects:** The size and position of substituents can influence the accessibility of the reactive chloromethyl group to the target sites on DNA.
- **Planarity and Intercalation:** While some polycyclic aromatic hydrocarbon (PAH) carcinogens act by intercalating between DNA base pairs, studies on chloromethylated PAHs suggest that complete intercalation is not a prerequisite for their activity.[\[16\]](#) Their primary mechanism is alkylation, where the aromatic moiety may lie in one of the DNA grooves.[\[16\]](#) The carcinogenicity of these compounds does not directly correlate with the planarity of the ring system.[\[16\]](#)

For instance, bis(chloromethyl)ether is a bifunctional alkylating agent, meaning it has two reactive chloromethyl groups. This allows it to form cross-links within a single DNA strand or between the two strands of the double helix, a type of damage that is particularly difficult for cellular repair machinery to correct and is often highly cytotoxic and mutagenic.

Review of Experimental Evidence

The classification of chloromethyl arenes as carcinogens is supported by a wealth of data from in vivo, in vitro, and human epidemiological studies.

In Vivo Animal Studies

Animal bioassays are the "gold standard" for identifying potential human carcinogens.[\[17\]](#) Chloromethyl arenes have demonstrated carcinogenicity in multiple animal models and via various routes of exposure.

- Benzyl Chloride: Studies in rats and mice have shown that benzyl chloride can induce tumors at multiple sites.[12] Subcutaneous injection in rats led to the development of local sarcomas.[18] Oral administration (gavage) in mice resulted in an increased incidence of forestomach and lung tumors, while in rats, it caused thyroid C-cell adenomas and carcinomas.[10]
- Bis(chloromethyl)ether (BCME): BCME is a potent carcinogen in animal studies. Inhalation exposure in rats and hamsters caused tumors of the respiratory tract, including cancers of the lung and nasal cavity.[7][19] Skin application in mice induced skin tumors, demonstrating its activity as a complete carcinogen (both an initiator and a promoter).[7]

In Vitro Genotoxicity and Transformation Assays

In vitro tests provide crucial mechanistic data, demonstrating a compound's ability to damage genetic material.

- Mutagenicity: Benzyl chloride is a direct-acting mutagen in bacterial assays, such as the Ames test.[18] It has also been shown to induce DNA strand breaks, sister-chromatid exchanges, and chromosomal aberrations in cultured rodent and human cells.[1]
- Cell Transformation: Benzyl chloride can transform hamster embryo cells, an in vitro model for carcinogenesis.[18]

Human Epidemiological Data

While challenging due to confounding factors like smoking and co-exposure to other chemicals, occupational studies have provided evidence of carcinogenicity in humans.

- Numerous epidemiological studies have linked occupational exposure to CMME and/or BCME with a significantly increased risk of lung cancer.[7][9][20] The latency period can be short, and the risk increases with the duration and cumulative dose of exposure.[9]
- For benzyl chloride and other chlorinated toluenes, the human data is more limited.[10] Studies of workers in industries producing these chemicals have suggested an increased risk of respiratory cancer, but isolating the effect of any single compound has been difficult.[11][18]

Protocols for Carcinogenicity and Genotoxicity Assessment

A self-validating system of protocols is essential for reliably assessing the carcinogenic potential of new chemical entities or for monitoring existing ones. This typically involves a tiered approach, starting with in vitro assays for genotoxicity and progressing to long-term in vivo studies if warranted.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This initial screening assay is a cornerstone of genetic toxicology, designed to detect a compound's ability to induce gene mutations.

Objective: To evaluate the mutagenic potential of a chloromethyl arene by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift vs. base-pair substitution).
- **Metabolic Activation (S9 Mix):** Since chloromethyl arenes are direct-acting, the test should be performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This is crucial for validation, as it confirms that metabolic processing is not required for mutagenicity.
- **Dose-Range Finding:** Perform a preliminary cytotoxicity assay to determine a non-toxic dose range for the main experiment.
- **Plate Incorporation Assay:** a. Prepare a mixture containing the tester strain, the test compound at various concentrations, and molten top agar (with or without S9 mix). b. Pour this mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
- **Data Collection and Analysis:** a. Count the number of revertant colonies (his⁺) on each plate. b. Compare the colony counts on test plates to those on negative (vehicle) control plates. c.

Include positive controls (known mutagens for each strain) to validate the sensitivity of the assay.

- Interpretation: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result, indicating mutagenic activity.

Diagram: Workflow for the Ames Test Protocol.

Protocol 2: Rodent Carcinogenicity Bioassay (Conceptual Workflow)

This long-term *in vivo* study is the definitive test for carcinogenicity.[\[21\]](#)[\[22\]](#)

Objective: To determine the carcinogenic potential of a chloromethyl arene following chronic exposure in a rodent model.

Methodology:

- Species and Strain Selection: Select a well-characterized rodent species (e.g., Sprague-Dawley rats, B6C3F1 mice).
- Dose Selection (Maximum Tolerated Dose - MTD): Conduct subchronic toxicity studies (e.g., 90-day) to determine the MTD, which is the highest dose that does not cause life-shortening toxicity or overt signs of distress. Typically, two lower doses (e.g., 1/2 MTD and 1/4 MTD) are also selected.
- Chronic Exposure Phase: a. Assign animals to groups (e.g., 50 males and 50 females per group) for control (vehicle), low, mid, and high doses. b. Administer the test compound daily for the majority of the animal's lifespan (typically 24 months). The route of administration should mimic potential human exposure (e.g., inhalation, dermal, oral). c. Monitor animals daily for clinical signs of toxicity and palpate for masses regularly.
- Necropsy and Histopathology: a. At the end of the study (or when animals become moribund), perform a full necropsy on all animals. b. Collect a comprehensive set of tissues and organs. c. Preserve tissues in formalin and prepare slides for histopathological examination by a qualified veterinary pathologist.

- Data Analysis and Interpretation: a. Statistically analyze the incidence of tumors (benign and malignant) in the dosed groups compared to the control group. b. A statistically significant, dose-dependent increase in the incidence of one or more tumor types is considered evidence of carcinogenic activity.

Protocol 3: Biomonitoring of Exposure

For occupational settings, biomonitoring provides a direct measure of internal exposure.[\[23\]](#)[\[24\]](#)

Objective: To assess worker exposure to chloromethyl arenes by measuring biomarkers in biological samples.

Methodology:

- Biomarker Selection: The ideal biomarker is a metabolite unique to the compound of interest or a specific DNA/protein adduct. For benzyl chloride, S-benzyl-N-acetyl cysteine (a mercapturic acid) is a urinary metabolite.[\[2\]](#)
- Sample Collection: Collect urine or blood samples from workers at specific time points (e.g., end of shift) according to established protocols.
- Analytical Method: Use a sensitive and specific analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the biomarker.
- Data Interpretation: Compare the measured biomarker levels to established biological exposure indices (BEIs) or to levels in a non-exposed control population. Elevated levels indicate exposure and may trigger a review of workplace controls.[\[25\]](#)

Conclusion

Chloromethyl arenes are a class of chemicals whose utility is tempered by significant carcinogenic risk. Their mode of action as direct-acting alkylating agents that form mutagenic DNA adducts is well-established. The evidence from a combination of in vivo, in vitro, and human studies provides a solid foundation for their classification as known or probable carcinogens. For scientists and professionals in drug development and chemical manufacturing, a thorough understanding of these mechanisms and the protocols for their assessment is not merely academic; it is a prerequisite for ensuring workplace safety, guiding

risk management decisions, and driving the innovation of safer chemical alternatives. Rigorous adherence to safety protocols and the use of a validated, tiered testing strategy are essential to mitigate the risks associated with these potent genotoxic agents.

References

- Provisional Peer Reviewed Toxicity Values for Benzyl chloride. (2008). U.S. Environmental Protection Agency.
- Benzyl chloride 5155 Draft 2-10 revise.doc. (n.d.). California Office of Environmental Health Hazard Assessment.
- Glusker, J. P., Zacharias, D. E., & Carrell, H. L. (1976). Molecular structures of the chemical carcinogens 7-chloromethylbenz(a)anthracene and 7-chloromethyl-12-methylbenz(a)anthracene. *Cancer Research*, 36(5), 1642–1650. [\[Link\]](#)
- α -CHLORINATED TOLUENES AND BENZOYL CHLORIDE. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. International Agency for Research on Cancer. [\[Link\]](#)
- Blanc chloromethylation. (n.d.). In Wikipedia. Retrieved January 8, 2026. [\[Link\]](#)
- Benzyl chloride. (n.d.). U.S. Environmental Protection Agency. [\[Link\]](#)
- Peck, R. M., & Peck, E. B. (1980). Relationships between carcinogenesis *in vivo* and alkylation and solvolysis *in vitro*. *Cancer Research*, 40(3), 782–785. [\[Link\]](#)
- Benzyl chloride (IARC Summary & Evaluation, Volume 29, 1982). (1998). INCHEM. [\[Link\]](#)
- BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). (1987). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. NCBI Bookshelf. [\[Link\]](#)
- Pellizzari, A., & Pavanello, S. (2001). [Bis-chloromethyl ether and carcinogenesis of alkylating agents]. *Giornale Italiano di Medicina del Lavoro ed Ergonomia*, 23(4), 438–443. [\[Link\]](#)
- Zajdela, F., Croisy, A., Barbin, A., Malaveille, C., Tomatis, L., & Bartsch, H. (1980). Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice. *Cancer Research*, 40(2), 352–356. [\[Link\]](#)
- Van Duuren, B. L., Katz, C., Goldschmidt, B. M., Frenkel, K., & Sivak, A. (1972). Carcinogenicity of halo-ethers. II. Structure-activity relationships of analogs of bis(chloromethyl)ether. *Journal of the National Cancer Institute*, 48(5), 1431–1439. [\[Link\]](#)
- Cogliano, V. J., Grosse, Y., Baan, R. A., Straif, K., & Secretan, B. (2011). Electrophilic agents. In *Tumour Site Concordance and Mechanisms of Carcinogenesis*.
- Hemminki, K. (1988). Direct-acting alkylating and acylating agents. DNA adduct formation, structure-activity, and carcinogenesis. *Annals of the New York Academy of Sciences*, 534,

620–634. [Link]

- Benzotrichloride. (2021). In 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. [Link]
- bis-Chloromethyl Ether: Acute Exposure Guideline Levels. (2012). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
- Williams, G. M. (2015). Mechanisms of DNA-reactive and epigenetic chemical carcinogens: applications to carcinogenicity testing and risk assessment. *Toxicology Research*, 4(5), 1089–1100. [Link]
- Benzyl Chloride - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
- Rosen, J. D., Segall, Y., & Casida, J. E. (1980). DNA adduct formation by alachlor metabolites. *Agricultural and Biological Chemistry*, 44(5), 1029-1031. [Link]
- Kuschner, M., Laskin, S., Drew, R. T., Cappiello, V., & Nelson, N. (1975). Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm. *Archives of Environmental Health*, 30(2), 73–77. [Link]
- Van Duuren, B. L., Goldschmidt, B. M., Katz, C., Seidman, I., & Paul, J. S. (1974). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. *Journal of the National Cancer Institute*, 53(3), 695–700. [Link]
- Bergman, Å., Ryden, A., & Marriott, P. J. (2012). Human biological monitoring of suspected endocrine-disrupting compounds. *Philosophical Transactions of the Royal Society B: Biological Sciences*, 367(1602), 2956–2967. [Link]
- Methods for Evaluating Potential Carcinogens and Anticarcinogens. (1996). In *Carcinogens and Anticarcinogens in the Human Diet*.
- Asada, S., Sasaki, K., Tanaka, N., & Umeda, M. (2014). In *Vitro-In Vivo Carcinogenicity*. In *Encyclopedia of Toxicology* (3rd ed.). [Link]
- Loew, G. H., Kurkjian, E., & Rebagliati, M. (1983). Metabolism and relative carcinogenic potency of chloroethylenes: a quantum chemical structure-activity study. *Chemico-Biological Interactions*, 43(1), 33–66. [Link]
- Chen, H. J. C. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. *Sensors*, 18(7), 2189. [Link]
- Gowers, D. S., DeFonso, L. R., & Deubner, D. C. (1993). Incidence of respiratory cancer among workers exposed to chloromethyl-ethers. *American Journal of Epidemiology*, 137(1), 31–42. [Link]
- Van Duuren, B. L., Goldschmidt, B. M., & Seidman, I. (1974). Carcinogenic activity of alkylating agents. *Journal of the National Cancer Institute*, 53(3), 695–700. [Link]
- Perera, L., & Loehler, E. L. (2007). C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences and resulting mutagenicity. *Accounts of Chemical Research*, 40(8), 631–640. [Link]

- Biomonitoring of exposure to chemical products in environmental and workplace toxicology. (2013). *La Presse Médicale*, 42(12), 1575-1588. [\[Link\]](#)
- Weiss, W. (1976). Mortality patterns among workers exposed to chloromethyl ethers--a preliminary report. *Annals of the New York Academy of Sciences*, 271, 81–90. [\[Link\]](#)
- IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1991). International Agency for Research on Cancer. [\[Link\]](#)
- Cohen, S. M., & Arnold, L. L. (2011). A review of mammalian carcinogenicity study design and potential effects of alternate test procedures on the safety evaluation of food ingredients. *Food and Chemical Toxicology*, 49(1), 328–340. [\[Link\]](#)
- Morton, J., Jones, K., & Cocker, J. (2016). The use of bio-monitoring to assess exposure in the electroplating industry. *Journal of Exposure Science & Environmental Epidemiology*, 26(4), 437–443. [\[Link\]](#)
- Evaluation of experimental carcinogenicity studies for human risk assessment. (1991).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [dir.ca.gov](#) [dir.ca.gov]
- 2. [publications.iarc.who.int](#) [publications.iarc.who.int]
- 3. [Electrophilic agents - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- 4. [Mechanisms of DNA-reactive and epigenetic chemical carcinogens: applications to carcinogenicity testing and risk assessment - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 5. [Blanc chloromethylation - Wikipedia](#) [en.wikipedia.org]
- 6. [\[Bis-chloromethyl ether and carcinogenesis of alkylating agents\] - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 7. [BIS\(CHLOROMETHYL\)ETHER AND CHLOROMETHYL METHYL ETHER \(TECHNICAL-GRADE\) \(Group 1\) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- 8. [nationalacademies.org](#) [nationalacademies.org]

- 9. Incidence of respiratory cancer among workers exposed to chloromethyl-ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 11. Benzotrichloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Direct-acting alkylating and acylating agents. DNA adduct formation, structure-activity, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carcinogenicity of halo-ethers. II. Structure-activity relationships of analogs of bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular structures of the chemical carcinogens 7-chloromethylbenz(a)anthracene and 7-chloromethyl-12-methylbenz(a)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro-In Vivo Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzyl Chloride (IARC Summary & Evaluation, Volume 29, 1982) [inchem.org]
- 19. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mortality patterns among workers exposed to chloromethyl ethers--a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Human biological monitoring of suspected endocrine-disrupting compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The use of bio-monitoring to assess exposure in the electroplating industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential carcinogenicity of chloromethyl arenes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13835134#potential-carcinogenicity-of-chloromethyl-arenes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com